molecular formula C11H12N2O2 B13006681 2-Isopropyl-2,3-dihydrophthalazine-1,4-dione

2-Isopropyl-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B13006681
M. Wt: 204.22 g/mol
InChI Key: IMMNLRJBHDJJPR-UHFFFAOYSA-N
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Description

2-Isopropyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound known for its diverse applications in medicinal chemistry and organic synthesis. This compound is part of the phthalazine family, which is characterized by a bicyclic structure containing nitrogen atoms. It has been studied for its potential as an anticonvulsant and its ability to inhibit certain enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine derivatives under controlled conditions. One common method includes the use of phthalhydrazide, aldehydes, and indoline-2-one in a one-pot three-component reaction under reflux conditions . This method avoids the use of expensive catalysts and toxic solvents, making it efficient and environmentally friendly.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Isopropyl-2,3-dihydrophthalazine-1,4-dione involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of PARP10 and PARP15, it mimics nicotinamide and binds to the active site of these enzymes, preventing their activity and thereby inducing cell death in certain contexts . This inhibition can modulate various cellular pathways, including DNA repair and apoptosis.

Comparison with Similar Compounds

2-Isopropyl-2,3-dihydrophthalazine-1,4-dione can be compared with other phthalazine derivatives:

Uniqueness

The presence of the isopropyl group in this compound enhances its lipophilicity and may influence its biological activity, making it a unique and valuable compound for specific applications .

Similar Compounds

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-propan-2-yl-2H-phthalazine-1,4-dione

InChI

InChI=1S/C11H12N2O2/c1-7(2)13-11(15)9-6-4-3-5-8(9)10(14)12-13/h3-7H,1-2H3,(H,12,14)

InChI Key

IMMNLRJBHDJJPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=O)N1

Origin of Product

United States

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